Cyclopropyl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone
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Overview
Description
Cyclopropyl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is a complex organic compound that features a cyclopropyl group attached to a piperazine ring, which is further connected to a tetrahydrocinnolinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone typically involves multiple steps:
Formation of the Piperazine Intermediate: The piperazine ring is often synthesized by reacting cyclopropylcarbonyl chloride with piperazine in the presence of a base such as triethylamine.
Attachment of the Tetrahydrocinnolinyl Group: The tetrahydrocinnolinyl moiety is introduced through a nucleophilic substitution reaction, where the piperazine intermediate reacts with a suitable tetrahydrocinnolinyl halide under reflux conditions.
Final Coupling: The final product is obtained by coupling the intermediate with methanone under controlled conditions, often using a catalyst like palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, sodium borohydride (NaBH₄) in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like NaOH or K₂CO₃.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted piperazines.
Scientific Research Applications
Cyclopropyl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone has several applications in scientific research:
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is employed in studies investigating the biological activity of piperazine derivatives, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of Cyclopropyl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets:
σ1 Receptor Binding: The compound binds to σ1 receptors, which are involved in modulating neurotransmitter release and neuroprotection.
Pathways: It influences pathways related to cell survival and apoptosis, making it a candidate for neuroprotective and anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
Cyclopropyl(piperazin-1-yl)methanone: A simpler analog without the tetrahydrocinnolinyl group, used in similar applications but with potentially different biological activity.
Tetrahydrocinnolinyl derivatives: Compounds with similar structures but different substituents on the piperazine ring, which may exhibit varying degrees of biological activity.
Uniqueness
Cyclopropyl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is unique due to its combined structural features, which confer specific binding properties and biological activities not observed in simpler analogs .
Properties
IUPAC Name |
cyclopropyl-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c21-16(12-5-6-12)20-9-7-19(8-10-20)15-11-13-3-1-2-4-14(13)17-18-15/h11-12H,1-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXKDXFNRBPDRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)C4CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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